5-Nitro-1-phenyl-1H-benzotriazole is a chemical compound recognized for its diverse applications in scientific research and industry. Its molecular formula is , and it has a molecular weight of approximately 232.22 g/mol. This compound belongs to the class of benzotriazoles, which are characterized by a bicyclic structure that includes a benzene ring fused to a triazole ring. Benzotriazoles are known for their utility in various fields, including photostabilizers in plastics, corrosion inhibitors, and as intermediates in organic synthesis .
The synthesis of 5-nitro-1-phenyl-1H-benzotriazole typically involves the nitration of 1-phenyl-1H-benzotriazole. This process can be achieved through several methods:
The reaction conditions, including temperature, time, and concentrations of reagents, are critical for optimizing yield and purity. Typical conditions may involve maintaining the reaction at low temperatures (0–5 °C) during nitration to control the reaction rate and minimize side products.
5-Nitro-1-phenyl-1H-benzotriazole features a nitro group (-NO₂) at the 5-position of the benzotriazole ring. The structural representation can be described by its canonical SMILES notation: C1=CC=C(C=C1)N2C(=N[N+](=O)[O-])N=N2
.
5-Nitro-1-phenyl-1H-benzotriazole can undergo various chemical reactions due to its functional groups:
The reactivity of this compound can be explored through various synthetic pathways, making it a versatile intermediate in organic synthesis.
The mechanism of action for 5-nitro-1-phenyl-1H-benzotriazole in biological systems can involve its role as an enzyme inhibitor. For instance, studies have shown that derivatives of benzotriazoles exhibit inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .
The inhibition mechanism typically involves binding to the active site of these enzymes, thereby preventing substrate interaction and subsequent enzymatic activity.
5-Nitro-1-phenyl-1H-benzotriazole is utilized in various scientific applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: